molecular formula C14H16N4S2 B13359738 6-Benzyl-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-Benzyl-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13359738
M. Wt: 304.4 g/mol
InChI Key: INQFGNWKRUGXLE-UHFFFAOYSA-N
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Description

6-Benzyl-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles.

Preparation Methods

The synthesis of 6-Benzyl-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate benzyl and isopropylsulfanyl precursors with triazolothiadiazole intermediates. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

6-Benzyl-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Benzyl-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways and disrupting cellular processes .

Comparison with Similar Compounds

6-Benzyl-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other triazolothiadiazole derivatives, such as:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticancer and antimicrobial activities.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Exhibits antiviral and enzyme inhibitory properties.

    1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Studied for its antioxidant and anti-inflammatory effects.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H16N4S2

Molecular Weight

304.4 g/mol

IUPAC Name

6-benzyl-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H16N4S2/c1-10(2)19-9-12-15-16-14-18(12)17-13(20-14)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

INQFGNWKRUGXLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC1=NN=C2N1N=C(S2)CC3=CC=CC=C3

Origin of Product

United States

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